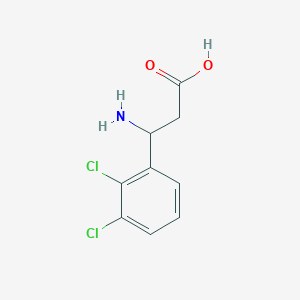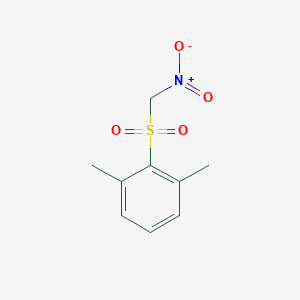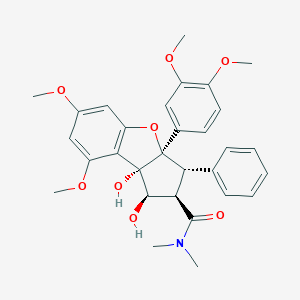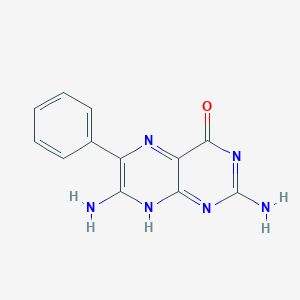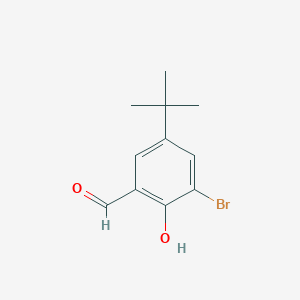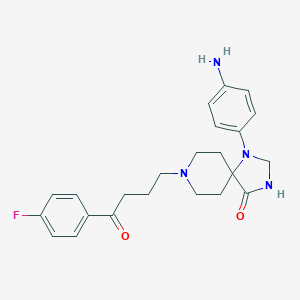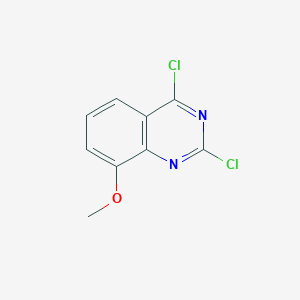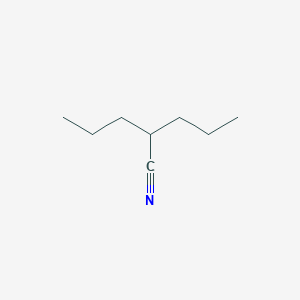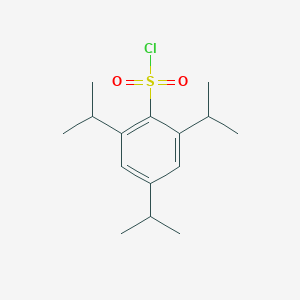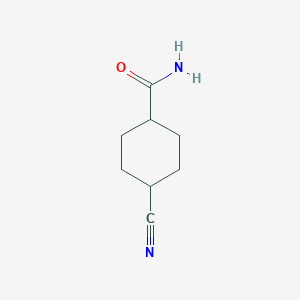
4-Cyanocyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanocyclohexanecarboxamide, also known as CCH, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 4-Cyanocyclohexanecarboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 4-Cyanocyclohexanecarboxamide is thought to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Effets Biochimiques Et Physiologiques
4-Cyanocyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. 4-Cyanocyclohexanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 4-Cyanocyclohexanecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyanocyclohexanecarboxamide has several advantages for lab experiments. It is stable and easy to handle, making it a suitable compound for various experiments. 4-Cyanocyclohexanecarboxamide is also relatively inexpensive and readily available. However, 4-Cyanocyclohexanecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-Cyanocyclohexanecarboxamide. One potential area of research is the development of new drugs based on the structure of 4-Cyanocyclohexanecarboxamide. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-Cyanocyclohexanecarboxamide. Additionally, more research is needed to explore the potential therapeutic applications of 4-Cyanocyclohexanecarboxamide in various diseases and disorders.
Conclusion
In conclusion, 4-Cyanocyclohexanecarboxamide is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Cyanocyclohexanecarboxamide is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Cyanocyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyanogen bromide in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-Cyanocyclohexanecarboxamide. The yield of the synthesis process is around 60-70%.
Applications De Recherche Scientifique
4-Cyanocyclohexanecarboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 4-Cyanocyclohexanecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
121487-71-6 |
|---|---|
Nom du produit |
4-Cyanocyclohexanecarboxamide |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
Clé InChI |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
SMILES canonique |
C1CC(CCC1C#N)C(=O)N |
Synonymes |
Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



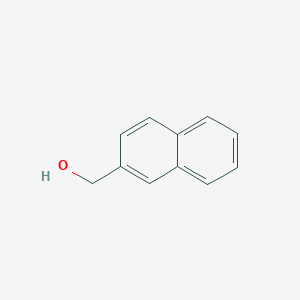
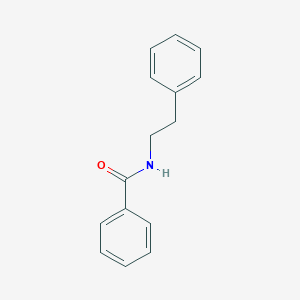
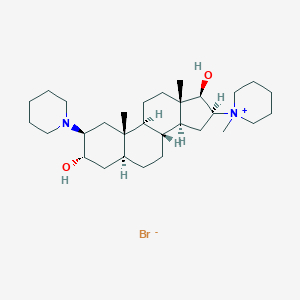
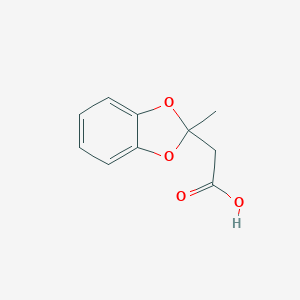
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
